molecular formula C26H21BrN2O4 B1390335 Fmoc-6-bromo-DL-tryptophan CAS No. 753504-16-4

Fmoc-6-bromo-DL-tryptophan

Cat. No.: B1390335
CAS No.: 753504-16-4
M. Wt: 505.4 g/mol
InChI Key: YJIHXRJOKTXCAM-UHFFFAOYSA-N
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Description

Fmoc-6-bromo-DL-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a bromine atom at the 6-position of the indole ring. This modification makes it a valuable tool in peptide synthesis and various biochemical research applications .

Chemical Reactions Analysis

Types of Reactions

Fmoc-6-bromo-DL-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in an organic solvent.

    Fmoc Protection: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base.

    Deprotection: Piperidine in dimethylformamide (DMF).

Major Products

Mechanism of Action

The mechanism of action of Fmoc-6-bromo-DL-tryptophan primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-2-bromo-DL-tryptophan
  • Fmoc-5-bromo-DL-tryptophan
  • Fmoc-7-bromo-DL-tryptophan
  • Fmoc-4-bromo-DL-tryptophan

Uniqueness

Fmoc-6-bromo-DL-tryptophan is unique due to the specific positioning of the bromine atom at the 6-position of the indole ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes compared to other bromotryptophan derivatives .

Biological Activity

Fmoc-6-bromo-DL-tryptophan is a synthetic derivative of the amino acid tryptophan, characterized by the presence of a bromine atom at the sixth carbon position of the indole ring and an N-terminal protection via a fluorenylmethoxycarbonyl (Fmoc) group. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to its unique chemical properties that facilitate the introduction of specific functionalities into peptides. The molecular formula for this compound is C26H21BrN2O4C_{26}H_{21}BrN_{2}O_{4}, with a molecular weight of 505.36 g/mol.

Synthesis and Characteristics

The synthesis of this compound involves several steps, typically starting from tryptophan itself, followed by bromination and subsequent protection with the Fmoc group. The racemic nature of this compound (indicated by "DL") means it contains both D- and L-isomers, which can be advantageous in modifying peptide stability and functionality.

Biological Activity

The biological activity of this compound is largely attributed to its role in peptide synthesis and its potential applications in various biochemical research fields:

  • Peptide Synthesis : As a building block in SPPS, this compound allows for the incorporation of bromine, which can serve as a site for further chemical modifications or labeling. This property is particularly useful for creating probes for studying protein interactions or functions.
  • Anticancer Properties : Research indicates that bromo-substituted tryptophans, including this compound, may exhibit anticancer properties. For example, certain peptides containing bromo-tryptophan residues have shown selective activity against melanoma cells through interactions with specific receptors .
  • Neuroprotective Effects : Compounds derived from bromo-tryptophans are being explored for neuroprotective applications. Some conopeptides containing bromo-tryptophan have demonstrated anticonvulsant activity and potential use in managing epilepsy and other neurodegenerative disorders .

Case Studies

Several studies have highlighted the biological implications of using brominated tryptophans:

  • Study on Tryptophan Derivatives : A study published in Nature explored the enzymatic halogenation of tryptophan derivatives, including 6-bromo variants. The findings suggested that these derivatives could enhance the stability and efficacy of peptides used in therapeutic applications .
  • Antagonist Development : Research into melanocortin receptor antagonists has shown that peptides incorporating bromo-tryptophan can exhibit selective binding and activity against specific receptors involved in cancer progression, indicating their potential as therapeutic agents .

Comparative Analysis

To better understand the distinct properties of this compound compared to other similar compounds, the following table summarizes key features:

Compound Name Structural Features Unique Aspects
This compoundBromine at position 6; Fmoc protectedUseful for SPPS; potential anticancer activity
6-Bromo-DL-tryptophanBromine at position 6Lacks Fmoc protection; used directly
Fmoc-DL-tryptophanNo bromine; Fmoc protectedMore stable; widely used in peptide synthesis
7-Bromo-DL-tryptophanBromine at position 7Different biological activity profile
5-Bromo-DL-tryptophanBromine at position 5Alters interaction with certain receptors

Properties

IUPAC Name

3-(6-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21BrN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIHXRJOKTXCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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